N-(3-fluorophenyl)-N'-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

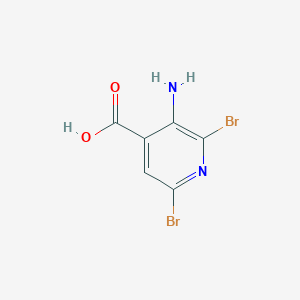

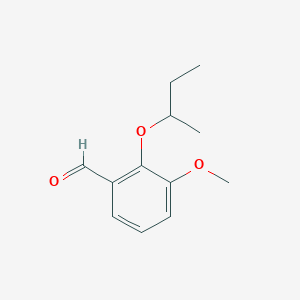

N-(3-fluorophenyl)-N'-methylurea (NFMU) is an organofluorine compound that is used in the synthesis of various organic compounds. It can be used as a reagent in a variety of reactions and is known to be a useful tool for the preparation of a wide range of organic compounds. NFMU has been studied extensively and its properties have been described in detail. In

Scientific Research Applications

Antimicrobial Agents

N-(3-fluorophenyl)-N’-methylurea: derivatives have been studied for their potential as antimicrobial agents. The presence of the 3-fluorophenyl moiety is suggested to be a promising scaffold for developing new antimicrobial agents with multiple mechanisms of action, which could help prevent the development of resistant forms .

Antifungal Activity

Some derivatives of N-(3-fluorophenyl)-N’-methylurea have shown moderate antifungal activity against Candida species, with certain compounds exhibiting high activity against C. albicans. This suggests their potential use in treating fungal infections, especially in immunocompromised patients .

Synthesis of Schiff Bases

The compound has been used in the synthesis of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. These bases have shown promise in the treatment of infectious diseases, highlighting the versatility of N-(3-fluorophenyl)-N’-methylurea in synthesizing biologically active compounds .

Cytotoxicity Studies

The cytotoxic effects of N-(3-fluorophenyl)-N’-methylurea derivatives have been examined on various cell lines. This is crucial for understanding the safety profile of these compounds before they can be considered for medical applications .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the mechanism of antibacterial and antifungal activity of N-(3-fluorophenyl)-N’-methylurea derivatives. This involves simulating the interaction of the compound with biological targets like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Development of Antimicrobial Agents with Multiple Mechanisms of Action

Research suggests that the core structure of N-(3-fluorophenyl)-N’-methylurea could be used to develop new antimicrobial agents that operate through multiple mechanisms. This could be beneficial in preventing the development of drug-resistant strains of bacteria and fungi .

Mechanism of Action

- Ilorasertib primarily targets Akt , a serine/threonine kinase involved in cell survival, proliferation, and metabolism. Akt plays a crucial role in various cellular processes by regulating downstream signaling pathways .

- As a consequence, key cellular processes such as cell cycle progression, apoptosis, and glucose metabolism are disrupted .

- Downstream effects include altered cell survival, reduced protein synthesis, and impaired glucose uptake .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

1-(3-fluorophenyl)-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEURWIJJWVELHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluorophenyl)-N'-methylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(benzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B1321582.png)

![Ethyl 5-thiophen-2-yl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321590.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)